molecular formula C15H20N6O2S B2365016 4-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine CAS No. 2200397-74-4

4-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine

Cat. No.: B2365016
CAS No.: 2200397-74-4
M. Wt: 348.43
InChI Key: DXLIQCRUDHPABA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Plant Growth and Physiological Research

Imidazole structures, including plant growth retardants, are used in agricultural, horticultural, and physiological research. They serve as inhibitors of specific cytochrome P-450 dependent monooxygenases, offering insights into the regulation of terpenoid metabolism relevant to phytohormones and sterols. This relationship aids in understanding cell division, elongation, and senescence processes (Grossmann, 1990).

Antimicrobial Applications

Novel pyrazolo[1,5-a]pyrimidine compounds containing phenylsulfonyl moieties have been synthesized and evaluated for antimicrobial activities. These compounds show promising activity against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Alsaedi et al., 2019).

Antitumor Evaluations

Research on 7-deazapurine (pyrrolo[2,3-d]pyrimidine) and 3-deazapurine (imidazo[4,5-c]pyridine) nucleosides related to sulfenosine, sulfinosine, and sulfonosine demonstrated their preparation and evaluation for antileukemic activity in mice. Although these nucleosides did not exhibit significant biologically relevant activity, they provided insights into how structural modifications in base and carbohydrate moieties could influence antileukemic activity (Ramasamy et al., 1990).

Synthesis and Antibacterial Evaluation

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents highlights the chemical versatility and potential biomedical applications of sulfonamide-related structures. These compounds exhibited significant antibacterial activity, underscoring their potential in antimicrobial therapy (Azab et al., 2013).

Mechanism of Action

The mechanism of action of imidazole and its derivatives is diverse, depending on the specific compound. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

The safety and hazards of imidazole and its derivatives would depend on the specific compound. For detailed information, one should refer to the Material Safety Data Sheet (MSDS) of the specific compound .

Future Directions

The future directions in the field of imidazole research involve the development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring containing drugs .

Properties

IUPAC Name

2-(5,6-dimethylpyrimidin-4-yl)-5-(1H-imidazol-5-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S/c1-10-11(2)17-9-19-15(10)20-4-12-6-21(7-13(12)5-20)24(22,23)14-3-16-8-18-14/h3,8-9,12-13H,4-7H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLIQCRUDHPABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CC3CN(CC3C2)S(=O)(=O)C4=CN=CN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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